Physicochemical Differentiation of 6-(Benzyloxy)-2-methyl-1,4-benzoxathiine from Its Closest 2-Position and 6-Position Benzoxathiine Analogs
The target compound exhibits a computed LogP of 4.61 and a TPSA of 43.76 Ų [1]. In contrast, the 2-(4-methylphenyl) analog 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine (C₂₂H₁₈O₂S, MW 346.44 g/mol) introduces a significantly larger and more lipophilic substituent at the 2-position, which is predicted to increase LogP by approximately 1.5–2.0 units and increase TPSA modestly due to the additional aromatic ring . This difference in lipophilicity alters membrane permeability and protein-binding predictions in silico, making the 2-methyl variant preferable for CNS-targeted programs where lower LogP is desirable [2].
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 4.61; TPSA = 43.76 Ų; MW = 270.35 g/mol |
| Comparator Or Baseline | 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine: MW = 346.44 g/mol, estimated LogP ≈ 6.0–6.5 (based on additive fragment contributions) |
| Quantified Difference | ΔMW ≈ 76 g/mol; estimated ΔLogP ≈ +1.4 to +1.9 units |
| Conditions | Computed physicochemical properties from Chemsrc database; LogP and TPSA calculated using standard molecular descriptor algorithms. |
Why This Matters
For CNS drug discovery programs governed by Lipinski's Rule of Five and CNS MPO scoring, the lower LogP and smaller size of the 2-methyl analog favor blood-brain barrier penetration predictions compared to bulkier 2-aryl analogs, directly influencing compound library selection for phenotypic or target-based screening cascades.
- [1] Chemsrc. 2-methyl-6-phenylmethoxy-1,4-benzoxathiine (CAS 918137-12-9). https://m.chemsrc.com/baike/793220.html (accessed 2026-04-27). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1(6), 435–449. View Source
